molecular formula C15H11BrFNO3 B3710356 2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B3710356
M. Wt: 352.15 g/mol
InChI Key: IQMPYKINGMHBIQ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group, a formyl group, and a fluorophenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Bromination: The starting phenol compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formylation: The brominated phenol undergoes formylation, often using the Vilsmeier-Haack reaction, which involves dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acylation: The formylated compound is then reacted with 4-fluoroaniline in the presence of an acylating agent like acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-bromo-4-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Reduction: 2-(2-bromo-4-hydroxyphenoxy)-N-(4-fluorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with formyl and acetamide groups can interact with proteins and enzymes, potentially inhibiting their activity. The bromo and fluoro substituents may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a nitro group instead of a formyl group.

    2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

The unique combination of bromo, formyl, and fluoro groups in 2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMPYKINGMHBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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